molecular formula C12H9F12N3O3 B14489878 1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one) CAS No. 64498-32-4

1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one)

Katalognummer: B14489878
CAS-Nummer: 64498-32-4
Molekulargewicht: 471.20 g/mol
InChI-Schlüssel: ONBVUXTVYDMNQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one) is a complex organic compound characterized by its unique structure, which includes a triazinane core and multiple fluorinated side chains

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one) typically involves the trimerization of specific nitriles or the condensation of amines with formaldehyde under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine, with the reaction being carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized derivatives.

Wirkmechanismus

The mechanism of action of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates, which can interact with cellular components, leading to various biological outcomes . The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in key cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one) stands out due to its highly fluorinated side chains, which impart unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds.

Eigenschaften

CAS-Nummer

64498-32-4

Molekularformel

C12H9F12N3O3

Molekulargewicht

471.20 g/mol

IUPAC-Name

1-[3,5-bis(2,3,3,3-tetrafluoropropanoyl)-1,3,5-triazinan-1-yl]-2,3,3,3-tetrafluoropropan-1-one

InChI

InChI=1S/C12H9F12N3O3/c13-4(10(16,17)18)7(28)25-1-26(8(29)5(14)11(19,20)21)3-27(2-25)9(30)6(15)12(22,23)24/h4-6H,1-3H2

InChI-Schlüssel

ONBVUXTVYDMNQY-UHFFFAOYSA-N

Kanonische SMILES

C1N(CN(CN1C(=O)C(C(F)(F)F)F)C(=O)C(C(F)(F)F)F)C(=O)C(C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.